N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine
Description
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
3-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H15N3O4/c19-13(16-9-8-15(21)22)10-18-14(20)7-6-12(17-18)11-4-2-1-3-5-11/h1-7H,8-10H2,(H,16,19)(H,21,22) |
InChI Key |
QDNZSBQGLMERPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phenyl-Substituted γ-Keto Acids
Reacting 4-phenyl-2,5-diketopentanoic acid with hydrazine hydrate in ethanol under reflux forms 6-oxo-3-phenyl-4,5-dihydropyridazin-1(6H)-yl acetate. Dehydrogenation using MnO₂ or CuCl₂ yields the aromatic pyridazinone core.
Example protocol
Friedel-Crafts Acylation Followed by Cyclization
An alternative route involves Friedel-Crafts acylation of benzene derivatives with succinic anhydride to form γ-keto acids, followed by hydrazine cyclocondensation.
Example protocol
-
Step 1 : Friedel-Crafts acylation of benzene with succinic anhydride (AlCl₃ catalyst, DMF, 80°C, 8 h)
-
Step 2 : Cyclocondensation with hydrazine hydrate (ethanol, reflux, 4 h)
Acetylation of the Pyridazinone Nitrogen
The pyridazinone nitrogen at position 1 is acetylated using chloroacetyl chloride or acetic anhydride. Regioselectivity is ensured by prior protection of the ketone group at position 6.
Direct Acetylation with Chloroacetyl Chloride
Protection-Deprotection Strategy
For substrates sensitive to over-acylation, a tert-butyloxycarbonyl (Boc) protecting group is employed:
-
Protection : Boc-anhydride in THF (rt, 2 h)
-
Acetylation : Chloroacetyl chloride, DMAP catalyst
-
Deprotection : TFA in DCM (0°C, 1 h)
Coupling with Beta-Alanine
The acetylated pyridazinone is coupled with beta-alanine using carbodiimide-based reagents.
EDC/HOBt-Mediated Coupling
Mixed Anhydride Method
For sterically hindered substrates:
-
Reactants : Acetylated pyridazinone (1.0 equiv), beta-alanine (1.1 equiv)
-
Reagents : Isobutyl chloroformate (1.1 equiv), N-methylmorpholine (2.0 equiv)
-
Solvent : THF (−15°C, 2 h)
Optimization and Comparative Analysis
Solvent and Temperature Effects
| Parameter | Ethanol (reflux) | THF (rt) | DMF (60°C) |
|---|---|---|---|
| Reaction Time | 6 h | 12 h | 8 h |
| Yield | 68% | 82% | 75% |
| Purity | 90% | 95% | 88% |
Microwave-assisted synthesis reduces cyclocondensation time to 20 minutes (yield: 76%).
Catalysts and Additives
-
EDC/HOBt : Higher yields (82%) but requires post-reaction purification.
-
DCC/DMAP : Cheaper but forms insoluble dicyclohexylurea (yield: 70%).
-
Enzymatic coupling : Immobilized lipase (Candida antarctica) in ionic liquids (yield: 65%, eco-friendly).
Challenges and Solutions
Regioselectivity in Pyridazinone Formation
Unsymmetrical diketones may yield regioisomers. Solution : Use bulky directing groups (e.g., tert-butyl esters) to favor 3-phenyl substitution.
Beta-Alanine Solubility
Beta-alanine’s poor solubility in organic solvents slows coupling. Solution : Pre-activate as a pentafluorophenyl ester.
Purification
Silica gel chromatography remains standard, but membrane-based nanofiltration improves scalability (purity: 98%, recovery: 90%).
Emerging Techniques
Flow Chemistry
Continuous-flow systems reduce reaction times:
Chemical Reactions Analysis
Types of Reactions
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyridazinone core, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Structural Differences :
- The acetyl-beta-alanine chain may improve bioavailability compared to simpler amino acid derivatives.
Pesticidal Beta-Alanine Derivatives
Beta-alanine moieties are also utilized in agrochemicals, though with distinct functionalization:
- Benfuracarb (ethyl N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine): A systemic insecticide, its activity derives from carbamate-mediated acetylcholinesterase inhibition.
- Benzoylprop-ethyl (ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine): A herbicide targeting lipid synthesis, its dichlorophenyl and benzoyl groups confer selectivity absent in the phenylpyridazinone structure of the target compound .
Functional Contrasts :
- Applications : The pesticidal derivatives prioritize enzyme inhibition or disruption of plant metabolic pathways, whereas the target compound’s structure suggests a focus on redox or neuroprotective pathways.
- Substituent Effects: The pyridazinone ring in the target compound may favor electron transfer reactions, unlike the electron-withdrawing groups (e.g., dichlorophenyl) in pesticidal analogs.
Table 1: Comparative Analysis of Key Compounds
Mechanistic Insights:
- Structural Determinants: The phenyl group at the 3-position of pyridazinone may increase lipophilicity, aiding blood-brain barrier penetration compared to pesticidal analogs with bulky substituents .
Biological Activity
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 278.28 g/mol. The compound features a pyridazine ring, which is known for its reactivity and ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
- Acetylation : The introduction of the acetyl group can be performed using acetic anhydride or acetyl chloride.
- Coupling with Beta-Alanine : The final step involves coupling the pyridazine derivative with beta-alanine.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
Anticancer Properties
Research has indicated that derivatives of pyridazine compounds possess anticancer activity. For instance, a study highlighted that certain pyridazine derivatives selectively inhibit glial activation, which is implicated in neurodegenerative diseases . This suggests that this compound could have similar effects in cancer models.
Antimicrobial Effects
The presence of the pyridazine ring in this compound suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also exhibit such activity.
Case Studies and Research Findings
Several studies have explored the biological activities of pyridazine derivatives:
- Neuroprotective Effects : A study found that certain pyridazine derivatives could block excessive glial activation, which is detrimental in neurodegenerative diseases . This highlights the therapeutic potential of similar compounds in neuroprotection.
- Cytokine Production Inhibition : In vitro studies demonstrated that pyridazine derivatives could inhibit the production of pro-inflammatory cytokines such as IL-1 beta and iNOS in activated glial cells . This suggests a mechanism where this compound could mitigate inflammatory responses.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Acetyl-2-methylpyridazinone | Pyridazinone core | Anticancer activity |
| 4-(N-acetylanilino)pyrimidine | Pyrimidine ring with an aniline substituent | Antimicrobial properties |
| 2-(Phenylethynyl)pyridine | Ethynyl group on a pyridine ring | Antiviral activity |
The structural uniqueness of this compound may enhance its pharmacological profiles compared to these similar compounds.
Q & A
Q. What in vitro models are suitable for preliminary screening of anti-inflammatory activity for this compound?
- Methodological Answer : Use lipopolysaccharide (LPS)-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare with structurally related pyridazinones (e.g., compound 71 in ) to establish baseline activity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for potency assessment .
Q. How does the beta-alanine moiety influence the compound’s solubility and cellular uptake?
- Methodological Answer : Perform logP assays (shake-flask method) to compare hydrophilicity with non-beta-alanine analogs. Use Caco-2 cell monolayers to assess permeability (Papp values). Beta-alanine’s zwitterionic nature may enhance aqueous solubility but reduce membrane penetration, requiring prodrug strategies for optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy against specific enzymes (e.g., COX-2 or PDE4)?
- Methodological Answer : Introduce substituents at the phenyl (e.g., electron-withdrawing groups) or pyridazinone ring (e.g., methyl at position 3) to modulate electron density and steric effects. Test inhibition via enzymatic assays (e.g., COX-2 fluorometric kit). Molecular docking (AutoDock Vina) can predict binding affinities to active sites .
Q. What experimental approaches resolve contradictions in reported IC₅₀ values for tyrosine kinase inhibition?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, pH) across labs. Use orthogonal methods like SPR (surface plasmon resonance) to measure direct binding kinetics (KD) alongside enzymatic assays. Statistical meta-analysis of published data (e.g., ANOVA with post-hoc tests) identifies outliers .
Q. How does this compound interact with hepatic beta-alanine metabolism pathways in disease models (e.g., hepatocellular carcinoma)?
- Methodological Answer : Employ metabolomics (LC-MS/MS) in HepG2 cells to track β-alanine incorporation into carnosine. Compare with knockdown models (CRISPR/Cas9 targeting ABAT or SLC6A6 transporters). Malignant hepatocytes show elevated β-alanine metabolism, suggesting targeted delivery via nanoparticle carriers .
Q. What strategies mitigate oxidative degradation of the pyridazinone ring during long-term stability studies?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) or lyophilize for storage. Structural modifications, such as substituting the phenyl group with a fluorine atom, can enhance oxidative stability .
Data Analysis and Interpretation
Q. How should researchers statistically validate synergistic effects in combination therapies (e.g., with NSAIDs)?
- Methodological Answer : Use the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI <1 indicates synergy). Dose-reduction indices (DRI) quantify therapeutic advantage. Replicate experiments (n≥3) and apply two-way ANOVA to confirm significance .
Q. What computational tools predict the compound’s pharmacokinetic profile and potential toxicity?
- Methodological Answer : Use ADMET Predictor (Simulations Plus) for in silico modeling of bioavailability, BBB penetration, and CYP450 interactions. Validate with zebrafish embryotoxicity assays (LC₅₀) and Ames test for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
